Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the formation of the piperazine ring and subsequent functionalization to introduce the phenyl and fluorophenyl groups.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
These compounds share the piperazine core structure but differ in their functional groups and specific applications. This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
898920-32-6 |
---|---|
Molecular Formula |
C17H17FN2O2 |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
phenyl 4-(2-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H17FN2O2/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)22-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
VZXNCYURITYJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)OC3=CC=CC=C3 |
solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.